1-(6-Aminopyrimidin-4-yl)piperidin-4-carboxamid

Übersicht

Beschreibung

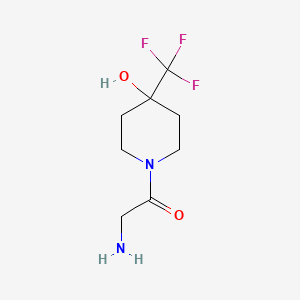

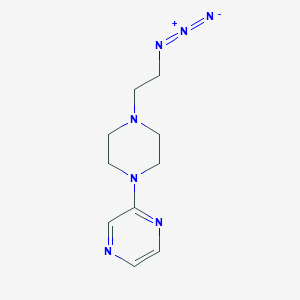

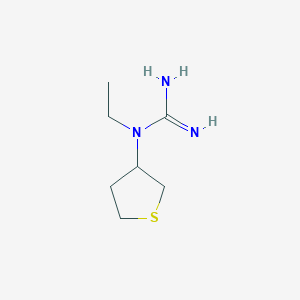

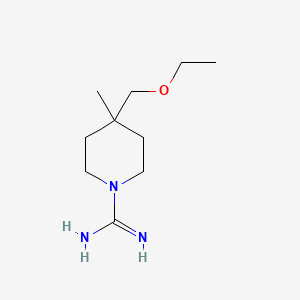

1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide, commonly known as AP4C, is a chemical compound that belongs to the pyrimidine and piperidine class of organic compounds. It has been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .

Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves various reactions such as amino-dechlorination and amino-dealkoxylation . The structure of these analogues is confirmed by different techniques like IR and 1H NMR .Molecular Structure Analysis

The molecular weight of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide is 221.26 g/mol. It’s a part of the pyrimidine and piperidine class of organic compounds.Chemical Reactions Analysis

Piperidine derivatives have been used in the design of biologically active compounds, including those with antiviral and antitumor activities . The presence of certain groups on the ring structure can increase the cytotoxicity of the Piperidine derivatives .Wissenschaftliche Forschungsanwendungen

Krebstherapie: Hemmung der Proteinkinase B (Akt)

Diese Verbindung wurde als selektiver und oral aktiver Inhibitor der Proteinkinase B (Akt) identifiziert, die eine Schlüsselrolle in intrazellulären Signalwegen spielt, die Wachstum und Überleben regulieren . Die Akt-Signalisierung ist bei Krebs häufig dereguliert, was Akt-Inhibitoren zu potenziellen Antitumormitteln macht. Die Optimierung dieser Verbindung hat zu ATP-kompetitiven, nanomolaren Inhibitoren mit signifikanter Selektivität für Akt gegenüber Proteinkinase A (PKA) geführt, was einen vielversprechenden Weg für die Krebsbehandlung eröffnet .

Verbesserung der oralen Bioverfügbarkeit

Die Modifikation des Piperidingerüsts in dieser Verbindung hat die Herausforderungen des schnellen in vivo Metabolismus und der schlechten oralen Bioverfügbarkeit überwunden, die bei ähnlichen Verbindungen beobachtet wurden. Dies hat zu potenten und oral bioverfügbaren Inhibitoren von PKB geführt, was für therapeutische Mittel ein wünschenswertes Merkmal ist, da es eine einfachere Verabreichung und potenziell eine bessere Patientencompliance ermöglicht .

Hemmung des Wachstums von Humantumor-Xenograften

Repräsentative Verbindungen aus dieser Klasse haben eine starke Hemmung des Wachstums von Humantumor-Xenograften bei nackten Mäusen in gut verträglichen Dosen gezeigt. Dies deutet darauf hin, dass diese Verbindungen ihre in-vitro-Antikrebs-Eigenschaften effektiv in eine in-vivo-Wirksamkeit umwandeln können, was ein entscheidender Schritt bei der Entwicklung neuer Krebsmedikamente ist .

Modulation von Biomarkern

Es wurde gezeigt, dass diese Verbindungen Biomarker der Signalübertragung durch PKB in vivo modulieren. Das bedeutet, dass sie die Expressionslevel oder Aktivität von Proteinen beeinflussen können, die am Akt-Signalweg beteiligt sind, was zur Überwachung der Wirksamkeit der Verbindung in klinischen Studien oder als Teil personalisierter Medizinansätze verwendet werden könnte .

Targeting von DNA-Gyrase in Mycobacterium

Eine weitere Anwendung dieser Verbindungsklasse ist das Targeting von DNA-Gyrase in Mycobacterium tuberculosis. Dies ist besonders wichtig, da Tuberkulose nach wie vor eine große globale Gesundheitsbedrohung darstellt und die Entwicklung neuer therapeutischer Mittel entscheidend ist, um der Antibiotikaresistenz zu begegnen .

Antibakterielle Aktivität

Das Piperidin-4-carboxamid-Gerüst hat in Ganzzell-Screens Aktivität gegen Mycobacterium abscessus gezeigt. Dies deutet auf ein Potenzial für die Entwicklung neuer antimikrobieller Wirkstoffe hin, die auf schwer zu behandelnde Infektionen wirken können, die durch diesen Erreger verursacht werden .

Selektivität für intrazelluläre Signalwege

Die Selektivität dieser Verbindungen für bestimmte intrazelluläre Signalwege, wie den PI3K-Akt-Weg, macht sie zu wertvollen Werkzeugen für die wissenschaftliche Forschung. Sie können verwendet werden, um die Rollen dieser Pfade in verschiedenen biologischen Prozessen und Krankheiten zu untersuchen .

Arzneimittelentwicklung und -optimierung

Der Weg dieser Verbindung von der ersten Entdeckung bis zur Optimierung für eine bessere Selektivität und Bioverfügbarkeit dient als Fallstudie in der Arzneimittelentwicklung. Es unterstreicht die Bedeutung chemischer Modifikationen, um die gewünschten pharmakokinetischen und pharmakodynamischen Eigenschaften zu erreichen .

Wirkmechanismus

Target of Action

The primary target of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB) , also known as Akt . PKB is an important component of intracellular signaling pathways that regulate growth and survival .

Mode of Action

1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide interacts with PKB in an ATP-competitive manner . It provides nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 through the pleckstrin homology (PH) domain of the enzyme promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent identified 1-(6-aminopyrimidin-4-yl)piperidine-4-carboxamide as a potent and orally bioavailable inhibitor of pkb .

Result of Action

Representative compounds of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Zukünftige Richtungen

The design of biologically active compounds based on similar structures has developed in several priority directions, including the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and finally, anti-inflammatory and hormonal drugs . This suggests that 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide and similar compounds may have promising future applications in these areas.

Biochemische Analyse

Biochemical Properties

1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . The compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation. This inhibition leads to a decrease in the phosphorylation of downstream substrates, ultimately affecting various cellular processes.

Additionally, 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide has been shown to interact with DNA gyrase, an enzyme involved in DNA replication and repair . By inhibiting DNA gyrase, the compound induces DNA damage, leading to cell death in certain bacterial strains. This dual-targeting capability highlights the compound’s versatility and potential as a therapeutic agent.

Cellular Effects

The effects of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide on various cell types and cellular processes are profound. In cancer cells, the compound has been demonstrated to inhibit cell proliferation and induce apoptosis by disrupting the PI3K-PKB-mTOR signaling pathway . This pathway is often deregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting PKB, the compound reduces the phosphorylation of key substrates involved in cell cycle progression and survival, such as GSK3β, FKHRL1, and BAD.

Moreover, 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide has been shown to affect gene expression by modulating the activity of transcription factors downstream of PKB . This modulation can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism, further contributing to its anticancer effects.

Molecular Mechanism

The molecular mechanism of action of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide involves its binding interactions with specific biomolecules. As an ATP-competitive inhibitor, the compound binds to the active site of PKB, preventing the phosphorylation and activation of the kinase . This inhibition disrupts the downstream signaling cascade, leading to reduced cell proliferation and increased apoptosis.

In addition to its effects on PKB, 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide also inhibits DNA gyrase by binding to the enzyme’s active site . This binding prevents the enzyme from carrying out its essential functions in DNA replication and repair, resulting in DNA damage and cell death. The compound’s ability to target multiple biomolecules underscores its potential as a versatile therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity against PKB and DNA gyrase

Dosage Effects in Animal Models

The effects of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of optimizing the dosage for therapeutic applications. Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve its inhibitory effects on PKB and DNA gyrase .

Metabolic Pathways

1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes metabolism in vivo, leading to the formation of various metabolites that can influence its biological activity . The primary metabolic pathway involves the oxidation of the piperidine ring, followed by conjugation with glucuronic acid, resulting in the formation of water-soluble metabolites that are excreted in the urine. These metabolic processes can affect the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, the compound can bind to plasma proteins, influencing its distribution and bioavailability in vivo. These interactions play a crucial role in determining the compound’s therapeutic potential and pharmacokinetic profile.

Subcellular Localization

The subcellular localization of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PKB and other signaling molecules . Additionally, the compound can accumulate in the nucleus, where it inhibits DNA gyrase and induces DNA damage . The localization of the compound is influenced by specific targeting signals and post-translational modifications, which direct it to specific cellular compartments and organelles.

Eigenschaften

IUPAC Name |

1-(6-aminopyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O/c11-8-5-9(14-6-13-8)15-3-1-7(2-4-15)10(12)16/h5-7H,1-4H2,(H2,12,16)(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCILWKVQMLRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1492841.png)